3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-18-7-5-15(14-19(18)28-2)21(26)25-11-9-24(10-12-25)20-8-6-16(22-23-20)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOGVKKFNINTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multi-step procedures. One common route includes the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid derivative and a halogenated pyridazine intermediate.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridazine ring.
Addition of the 3,4-dimethoxybenzoyl group: This step involves acylation reactions, typically using 3,4-dimethoxybenzoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or block receptor sites to prevent the binding of natural ligands.
Comparison with Similar Compounds
Thiophene vs. Furan Substituents
The compound 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (ChemDiv ID: F554-0056) replaces the furan-2-yl group with a thiophene ring. This substitution may alter pharmacokinetic properties, such as bioavailability, though biological activity data for this analog remain unreported .
Pyridazinone vs. Pyridazine
Compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone feature a pyridazinone ring (with a ketone at position 3) instead of pyridazine. The ketone introduces polarity, which could improve water solubility but may reduce metabolic stability due to susceptibility to reduction or oxidation. Such derivatives have shown anti-platelet and anti-bacterial activities in preliminary studies .
Piperazine Functionalization
Dimethoxybenzoyl vs. Dimethylbenzoyl Groups
The 3,4-dimethoxybenzoyl substituent in the target compound contrasts with the 3,4-dimethylbenzoyl group in F554-0055. This difference could modulate receptor binding affinity or selectivity .
Absence of Benzoyl Groups
The simpler analog 3-(furan-2-yl)-6-(piperazin-1-yl)pyridazine (CAS: 1105195-43-4) lacks the benzoyl group entirely. This reduces molecular weight (238.27 g/mol vs.
Data Table: Structural and Functional Comparison of Analogous Compounds
Biological Activity
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a piperazine moiety, which is often associated with various therapeutic effects, and is substituted with both a dimethoxybenzoyl group and a furan group, contributing to its unique chemical properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 436.5 g/mol. The structure comprises:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- 3,4-Dimethoxybenzoyl group : Enhances lipophilicity and biological activity.
- Furan ring : Contributes to the compound's reactivity and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the piperazine intermediate .
- Substitution with the 3,4-dimethoxybenzoyl group using appropriate reagents like acyl chlorides.
- Cyclization or coupling with the furan moiety to complete the pyridazine structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as receptors and enzymes. The presence of the piperazine ring allows for high-affinity binding to various targets, potentially leading to inhibition or modulation of their functions.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds possess significant antibacterial and antifungal properties.
- Cytotoxicity : The cytotoxic effects were evaluated using cell lines such as L929 fibroblasts. For example, related compounds demonstrated IC50 values indicating effective cytotoxicity at certain concentrations .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Antioxidant and Antimicrobial Studies : Compounds derived from piperazine have been shown to inhibit the growth of various pathogens, suggesting their potential as antimicrobial agents .
- Inhibition Studies on Enzymes : Some derivatives have been tested for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in several diseases, including cancer and autoimmune disorders .
- Cell Viability Assays : In vitro assays demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential for targeted therapy .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
